molecular formula C21H23N5O3 B2910810 8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione CAS No. 878717-54-5

8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione

Cat. No. B2910810
CAS RN: 878717-54-5
M. Wt: 393.447
InChI Key: SDIMYYZMGACJKV-UHFFFAOYSA-N
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Description

8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione , also known by its IUPAC name 4-[(3-oxobutan-2-yl)oxy]benzonitrile , is a synthetic compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of approximately 189.21 g/mol . It is a solid substance with a melting point range of 74°C to 76°C . The compound exhibits a nitrile functional group and a unique imidazo[1,2-g]purine scaffold.


Synthesis Analysis

The synthesis of this compound involves the reaction of 3-oxobutanol (also known as 4-hydroxy-2-butanone ) with a suitable aromatic substrate containing a 3,4-dimethylphenyl group. The specific synthetic route and conditions would require further investigation through relevant literature .


Molecular Structure Analysis

The molecular structure of 8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(3-oxobutan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione consists of an imidazo[1,2-g]purine core fused with a benzonitrile moiety. The compound’s IUPAC name suggests that it contains a 1-methyl-2-oxopropoxy substituent attached to the benzonitrile ring .


Physical And Chemical Properties Analysis

  • Melting Point : 74°C to 76°C .
  • UV Spectrum : Absorbance maximum at 303 nm .

Safety and Hazards

  • Hazard Statements : May cause skin, eye, and respiratory irritation .
  • Precautionary Statements : Handle with care, avoid inhalation, and use appropriate protective equipment .

properties

IUPAC Name

6-(3,4-dimethylphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)-4a,9a-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-11-7-8-16(9-12(11)2)25-13(3)10-24-17-18(22-20(24)25)23(6)21(29)26(19(17)28)14(4)15(5)27/h7-10,14,17-18H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABWOOLUUIJJODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CN3C2=NC4C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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